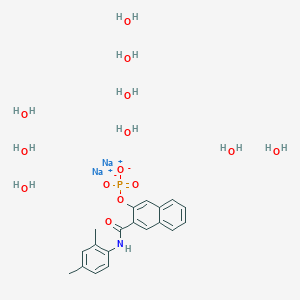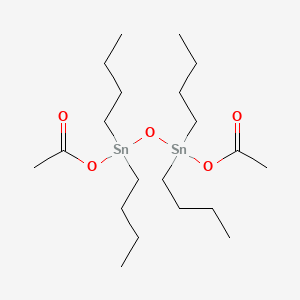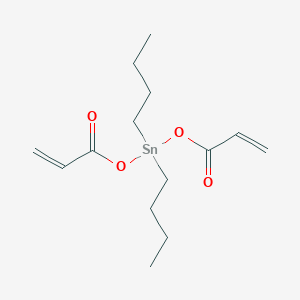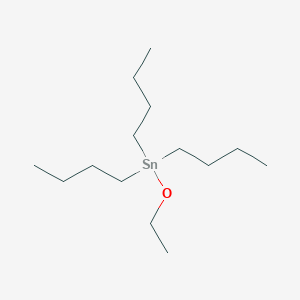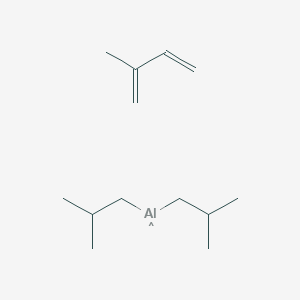![molecular formula C12H38GeN2Si4 B1602518 Bis[bis(trimethylsilyl)amino]germane CAS No. 55290-25-0](/img/structure/B1602518.png)
Bis[bis(trimethylsilyl)amino]germane
説明
Bis[bis(trimethylsilyl)amino]germane (BTMG) is a chemical compound that contains germanium, carbon, hydrogen, and silicon. It has a molecular weight of 399.43 . The IUPAC name for this compound is bis(trimethylsilyl)amine–germane (2/1) .
Synthesis Analysis
Bis[bis(trimethylsilyl)amino]germane can be synthesized by the reaction of 1-hydroxygermatrane with bis[bis(trimethylsilyl)amino]stannylene . This synthesis process has been characterized by 1H, 13C, 29Si NMR spectroscopy, elemental analysis, and X-ray diffractometry .Molecular Structure Analysis
The molecule is a derivative of ammonia with trimethylsilyl groups in place of two hydrogen atoms . An electron diffraction study shows that the silicon-nitrogen bond length and Si-N-Si bond angle are similar to disilazane .Chemical Reactions Analysis
Bis[bis(trimethylsilyl)amino]germane is used as a precursor in the fabrication of germanium thin films, nanostructures, and semiconductors for electronic and photonic applications.Physical And Chemical Properties Analysis
Bis[bis(trimethylsilyl)amino]germane is a liquid substance . The compound has a formula of C12H36GeN2Si4 .科学的研究の応用
Intermediate for Germazene Synthesis
Bis[bis(trimethylsilyl)amino]germane serves as an intermediate in the synthesis of germazenes. Germazenes are germanium-containing heterocycles that have potential applications in organic electronics due to their semiconductor properties .
Formation of Poly(germanium Enolates)
This compound reacts with α,β-unsaturated ketones to form poly(germanium enolates). These enolates can be used in various organic synthesis pathways, potentially leading to new materials with unique electronic properties .
Reactivity with Carbon Dioxide
Bis[bis(trimethylsilyl)amino]germane reacts with carbon dioxide to form silylated isocyanates and carbodiimides. This reaction is significant for the development of new methods for carbon dioxide capture and utilization .
Binding with Transition Metal Complexes
It forms three-coordinate complexes with (Et₃P)₂Ptacac that reversibly bind CO₂ and H₂. Such complexes are studied for their potential use in gas storage and separation technologies .
Atomic Layer Deposition (ALD) of Thin Films
The compound is used in the atomic layer deposition of tin oxide thin films, which are crucial in the fabrication of electronic devices, such as sensors and transistors. The ALD process allows for precise control over the film thickness and composition .
Semiconductor Research
Due to its ability to form thin films and complex with metals, Bis[bis(trimethylsilyl)amino]germane is valuable in semiconductor research. It can contribute to the development of next-generation semiconductors with improved performance .
Organic Synthesis
In organic chemistry, this compound can be used to introduce germanium into various molecular frameworks. This is particularly useful in the synthesis of organogermanium compounds, which have applications in medicinal chemistry and materials science .
Catalysis
Bis[bis(trimethylsilyl)amino]germane may also find applications in catalysis, particularly in reactions where germanium acts as a catalyst or a catalyst support. Its unique properties could lead to more efficient and selective catalytic processes .
Safety and Hazards
Bis[bis(trimethylsilyl)amino]germane may cause serious eye irritation . It is recommended to wear protective gloves, protective clothing, and eye protection when handling this substance . If it comes into contact with the eyes, it is advised to rinse cautiously with water for several minutes and seek medical advice if irritation persists .
作用機序
Mode of Action
It’s known that the compound can react with elemental sulfur or selenium to yield high amounts of the corresponding monosulfide and selenide . This suggests that the compound may interact with its targets through similar chemical reactions, leading to changes in the target molecules.
Pharmacokinetics
As such, its impact on bioavailability is currently unknown .
Result of Action
Its ability to react with sulfur and selenium suggests that it may induce changes in molecules containing these elements .
Action Environment
The action, efficacy, and stability of Bis[bis(trimethylsilyl)amino]germane can be influenced by various environmental factors. For instance, the compound’s reactions with sulfur and selenium suggest that its activity may be affected by the presence of these elements in the environment .
特性
IUPAC Name |
[[[bis(trimethylsilyl)amino]germyl-trimethylsilylamino]-dimethylsilyl]methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H38GeN2Si4/c1-16(2,3)14(17(4,5)6)13-15(18(7,8)9)19(10,11)12/h13H2,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJFHQCVPQLUEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N([Si](C)(C)C)[GeH2]N([Si](C)(C)C)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H38GeN2Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis[bis(trimethylsilyl)amino]germane | |
CAS RN |
55290-25-0 | |
| Record name | Germanium, bis(bis(trimethylsilyl))amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055290250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




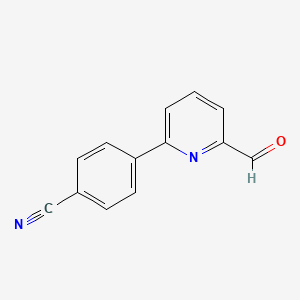

![2-Furyl{[2-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)ethyl]amino}acetic acid](/img/structure/B1602439.png)
